molecular formula C9H9Cl2NO2S B11850766 1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine CAS No. 832-46-2

1-(4-Chlorobenzene-1-sulfonyl)-2-(chloromethyl)aziridine

Cat. No.: B11850766
CAS No.: 832-46-2
M. Wt: 266.14 g/mol
InChI Key: HMJFSSXCXIIAIP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine is a synthetic organic compound characterized by the presence of an aziridine ring, a chloromethyl group, and a sulfonyl group attached to a 4-chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate aziridine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl aziridine. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Ring-Opening Reactions: The aziridine ring is susceptible to ring-opening reactions under acidic or basic conditions, leading to the formation of open-chain amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted aziridines, sulfonamides, and open-chain amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies exploring the biological activity of aziridine derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine involves its interaction with nucleophilic sites in biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-((4-methylphenyl)sulfonyl)aziridine
  • 2-(Chloromethyl)-1-((4-fluorophenyl)sulfonyl)aziridine
  • 2-(Chloromethyl)-1-((4-bromophenyl)sulfonyl)aziridine

Uniqueness

2-(Chloromethyl)-1-((4-chlorophenyl)sulfonyl)aziridine is unique due to the presence of both a chloromethyl group and a sulfonyl group attached to the aziridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to similar compounds. The 4-chlorophenyl moiety also contributes to its unique electronic and steric characteristics, influencing its behavior in chemical reactions and biological systems.

Properties

CAS No.

832-46-2

Molecular Formula

C9H9Cl2NO2S

Molecular Weight

266.14 g/mol

IUPAC Name

2-(chloromethyl)-1-(4-chlorophenyl)sulfonylaziridine

InChI

InChI=1S/C9H9Cl2NO2S/c10-5-8-6-12(8)15(13,14)9-3-1-7(11)2-4-9/h1-4,8H,5-6H2

InChI Key

HMJFSSXCXIIAIP-UHFFFAOYSA-N

Canonical SMILES

C1C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CCl

Origin of Product

United States

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